molecular formula C22H31ClN2O5S2 B12430940 Spirapril (hydrochloride)

Spirapril (hydrochloride)

カタログ番号: B12430940
分子量: 503.1 g/mol
InChIキー: CLDOLNORSLLQDI-QDRZTAJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirapril (hydrochloride) is an angiotensin-converting enzyme (ACE) inhibitor used primarily as an antihypertensive drug to treat hypertension and congestive heart failure. It is marketed under the brand name Renormax among others. Spirapril is a prodrug that is converted to its active metabolite, spiraprilat, following oral administration .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of spirapril (hydrochloride) involves several steps, starting from the appropriate dicarboxylic acid derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of spirapril (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Spirapril (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of spirapril (hydrochloride) include organic solvents, acids, bases, and catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major product formed from the hydrolysis of spirapril (hydrochloride) is spiraprilat, which is the active form of the drug. Other products may include various intermediates and by-products depending on the specific reaction conditions .

科学的研究の応用

Spirapril (hydrochloride) has several scientific research applications, including:

作用機序

Spirapril (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By blocking this conversion, spirapril reduces the levels of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in lower blood pressure and reduced strain on the heart .

類似化合物との比較

Similar Compounds

Spirapril (hydrochloride) belongs to the dicarboxy group of ACE inhibitors. Similar compounds include:

  • Enalapril
  • Lisinopril
  • Ramipril
  • Quinapril
  • Moexipril

Uniqueness

What sets spirapril (hydrochloride) apart from other ACE inhibitors is its dual route of elimination, both renal and hepatic. This characteristic allows for its use in patients with varying degrees of renal function, potentially offering a broader therapeutic application .

特性

分子式

C22H31ClN2O5S2

分子量

503.1 g/mol

IUPAC名

(8S)-7-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1

InChIキー

CLDOLNORSLLQDI-QDRZTAJBSA-N

異性体SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl

正規SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。